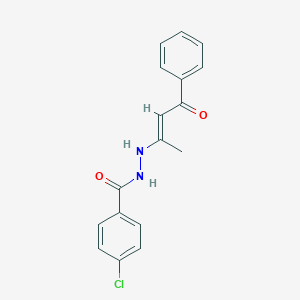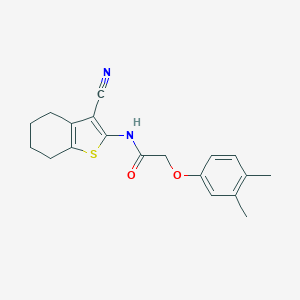![molecular formula C23H22Cl2N2O B406012 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B406012.png)
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors.
Chlorination: The carbazole core is then chlorinated at the 3 and 6 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated carbazole is reacted with 2,5-dimethyl aniline to introduce the phenylamino group.
Alcohol Formation: Finally, the propanol group is introduced through a nucleophilic substitution reaction using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbazole core or phenylamino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol: can be compared with other carbazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other carbazole derivatives. This can include differences in reactivity, solubility, and biological activity.
属性
分子式 |
C23H22Cl2N2O |
|---|---|
分子量 |
413.3g/mol |
IUPAC 名称 |
1-(3,6-dichlorocarbazol-9-yl)-3-(2,5-dimethylanilino)propan-2-ol |
InChI |
InChI=1S/C23H22Cl2N2O/c1-14-3-4-15(2)21(9-14)26-12-18(28)13-27-22-7-5-16(24)10-19(22)20-11-17(25)6-8-23(20)27/h3-11,18,26,28H,12-13H2,1-2H3 |
InChI 键 |
HDBFDQZZCOHNJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
规范 SMILES |
CC1=CC(=C(C=C1)C)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-{3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B405929.png)
![2-{[5-(4-chloro-3-methylphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B405930.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B405931.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B405932.png)


![3,3-dimethyl-5-(1-naphthyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B405936.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B405937.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide](/img/structure/B405940.png)
![3-benzyl-2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B405941.png)
![2-fluoro-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B405943.png)
![[(4-Bromo-8-chloro-1-naphthyl)sulfanyl]acetic acid](/img/structure/B405946.png)
![(E)-3-(3,4-dimethoxyphenyl)-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B405947.png)
![DIMETHYL 2-[1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B405950.png)
